

Application Notes and Protocols for IMGN632 (Pivekimab Sunirine) in Clinical Trials

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Compound of Interest

Compound Name: Sunirine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration schedule of IMGN632 (pivekimab **sunirine**), a novel CD123-targeting antibody-drug conjugate, as investigated in clinical trials for hematologic malignancies. The information is compiled from publicly available clinical trial data and publications.

Introduction

IMGN632, also known as pivekimab **sunirine**, is a first-in-class antibody-drug conjugate (ADC) that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm (BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3] [4] IMGN632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell death.[1][5]

Dosing and Administration Overview

The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and anti-leukemic activity of IMGN632.[6]

Monotherapy Dosing Regimens

Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513 trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

- Schedule A: Intravenous (IV) administration once every 3 weeks (on Day 1 of a 21-day cycle).[1][6]
- Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

Recommended Phase 2 Dose (RP2D)

The recommended Phase 2 dose for IMG632 monotherapy was established as 0.045 mg/kg administered intravenously once every 3 weeks (Schedule A).[1][3][7] This dose was selected for the dose-expansion cohorts.[1]

Quantitative Dosing Summary

The following tables summarize the dosing information from the key clinical trial (NCT03386513).

Table 1: IMG632 Monotherapy Dose Escalation (Schedule A)[1][2][7]

Dose Level (mg/kg)	Administration Schedule	Patient Population	Notes
0.015	Once every 3 weeks (IV)	R/R AML, BPDCN	Starting dose in the 3+3 dose-escalation design. [2]
... (escalating doses)	Once every 3 weeks (IV)	R/R AML, BPDCN	Escalation followed a modified Fibonacci schema. [2]
0.180	Once every 3 weeks (IV)	R/R AML, BPDCN	A dose-limiting toxicity (DLT) of reversible veno-occlusive disease was observed. [1] [2]
0.300	Once every 3 weeks (IV)	R/R AML, BPDCN	A DLT of neutropenia was observed. [1] [7]
0.450	Once every 3 weeks (IV)	R/R AML, BPDCN	A DLT of reversible veno-occlusive disease was observed. [1] [2]

Table 2: IMG632 Monotherapy Dose Expansion[\[1\]](#)[\[3\]](#)

Dose Level (mg/kg)	Administration Schedule	Patient Cohorts
0.045 (RP2D)	Once every 3 weeks (IV)	- Relapsed/refractory BPDCN- Untreated BPDCN- Relapsed/refractory AML- Relapsed/refractory ALL- Other CD123+ hematologic malignancies
0.090	Once every 3 weeks (IV)	- Relapsed/refractory AML

Combination Therapy Dosing

IMGN632 is also being evaluated in combination with other agents, such as azacitidine and venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264)[5][9][10]

Regimen	IMGN632 Dose and Schedule	Combination Agents and Schedule	Patient Population
Regimen C	0.045 mg/kg IV on Day 7	- Azacitidine: 75 mg/m ² SC or IV daily on Days 1-7- Venetoclax: Up to 400 mg PO daily for at least 14 days	Newly Diagnosed Unfit AML
Regimen E	0.045 mg/kg IV on Day 1	- Magrolimab: 30 mg/kg Q2W (after standard ramp-up)	Relapsed/Refractory AML

Experimental Protocols

While detailed, proprietary protocols for drug preparation and administration are not publicly available, the following outlines the general methodology based on clinical trial descriptions.

Patient Eligibility (General Inclusion Criteria)

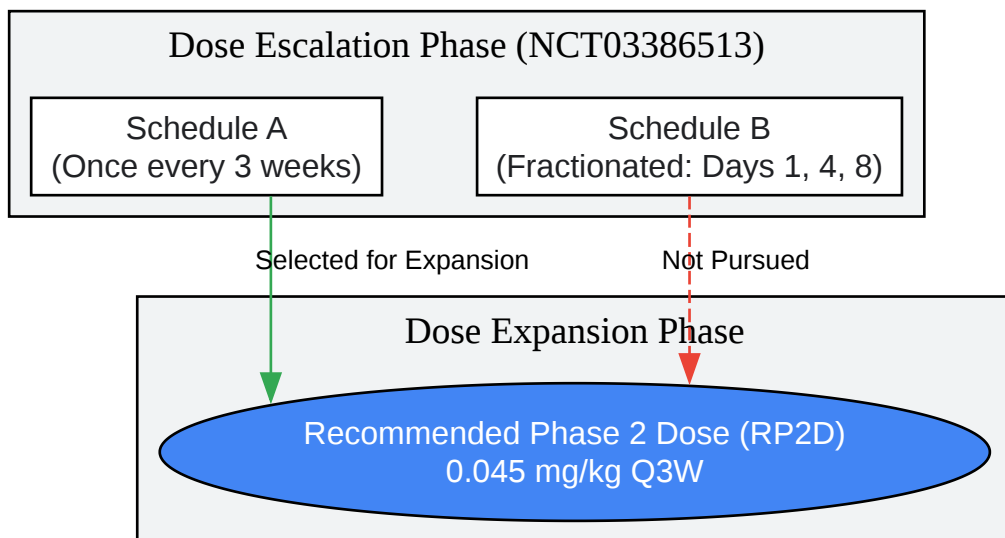
- Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML, BPDCN, ALL).[3][6]
- Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]
- Adequate organ function.[12]

Drug Administration Protocol (General)

- Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in the pharmacy manual).
- Administration: IMG632 is administered as an intravenous (IV) infusion.[2][6] The infusion is typically completed in less than 30 minutes and can be administered in an outpatient setting.[9][13][14]
- Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

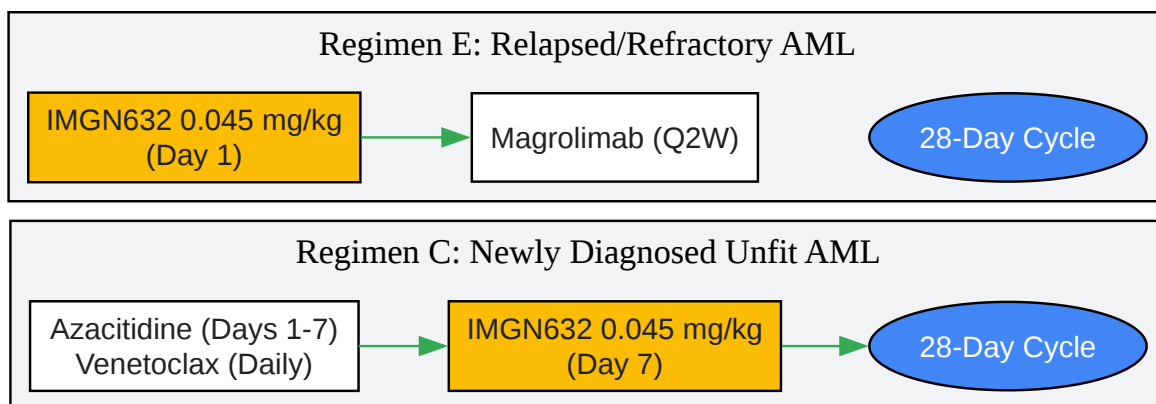
Visualized Experimental Workflows and Logical Relationships

The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial design.



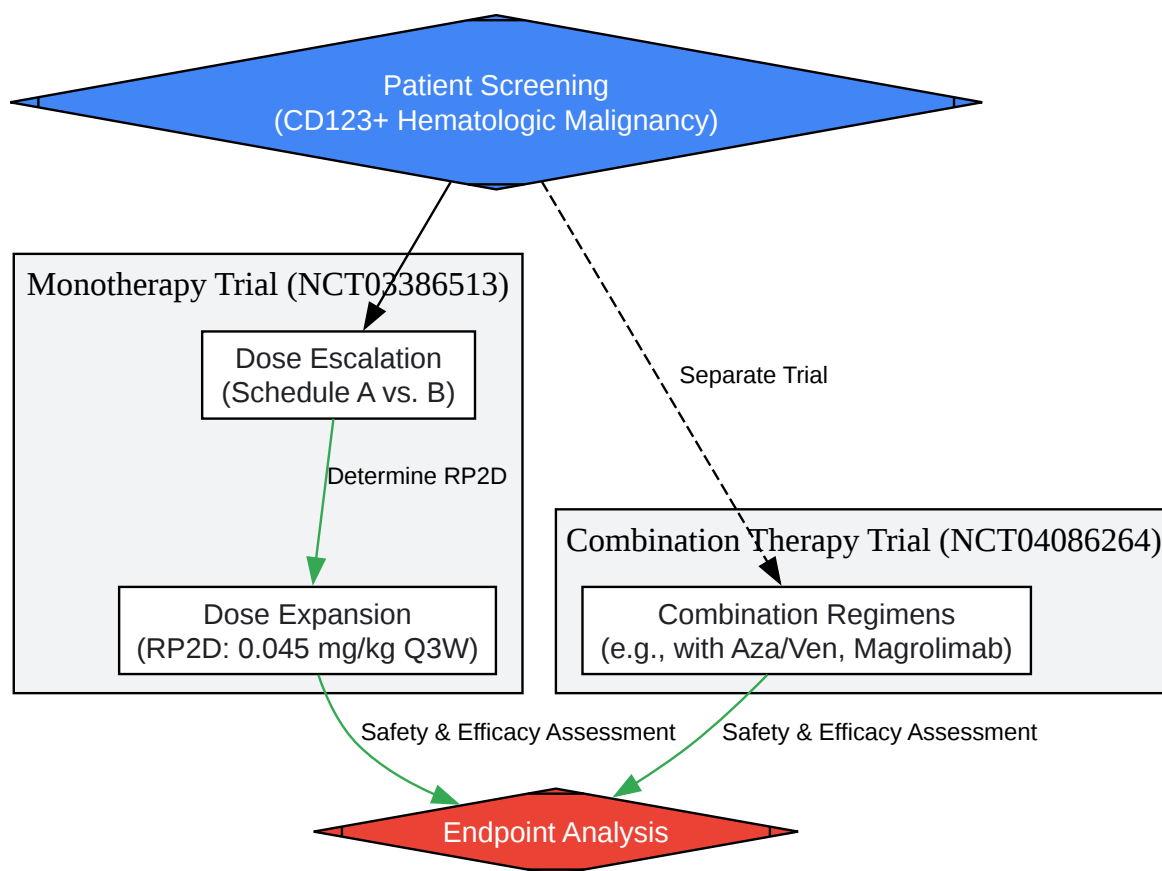
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Caption: IMG632 Monotherapy Dose Escalation and Schedule Selection.



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Caption: IMGN632 Combination Therapy Dosing Schedules.



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Caption: Logical Flow of IMGN632 Clinical Development.

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